molecular formula C7H13NO B1652867 7-Methoxy-2-azabicyclo[2.2.1]heptane CAS No. 1612176-92-7

7-Methoxy-2-azabicyclo[2.2.1]heptane

Cat. No.: B1652867
CAS No.: 1612176-92-7
M. Wt: 127.18
InChI Key: UBFCVNSERLOUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-azabicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C7H13NO . It belongs to the class of 2-azabicyclo[2.2.1]heptanes, which are synthetically valuable scaffolds in medicinal and organic chemistry. The 2-azabicyclo[2.2.1]heptane framework is recognized as a core structure in complex alkaloid natural products and is frequently investigated for its potential to modulate biological activity . Researchers utilize this methoxy-functionalized analog as a key synthetic intermediate or building block. Compounds based on the 7-azabicyclo[2.2.1]heptane structure have been extensively studied as ligands for cholinergic receptors, indicating the pharmacological relevance of this bicyclic system . Similarly, derivatives have been explored for their potential as analgesics and anti-inflammatory agents . The methoxy group present on this specific compound provides a handle for further chemical manipulation, making it a versatile precursor in synthetic campaigns aimed at developing novel molecules for pharmaceutical research and other chemical applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1612176-92-7

Molecular Formula

C7H13NO

Molecular Weight

127.18

IUPAC Name

7-methoxy-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H13NO/c1-9-7-5-2-3-6(7)8-4-5/h5-8H,2-4H2,1H3

InChI Key

UBFCVNSERLOUDM-UHFFFAOYSA-N

SMILES

COC1C2CCC1NC2

Canonical SMILES

COC1C2CCC1NC2

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Methoxy 2 Azabicyclo 2.2.1 Heptane and Its Derivatives

Strategies for the Construction of the 2-Azabicyclo[2.2.1]heptane Core

The synthesis of the 2-azabicyclo[2.2.1]heptane skeleton can be achieved through a diverse array of chemical strategies. These methods range from metal-catalyzed cycloadditions to intricate rearrangement cascades, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Palladium-Catalyzed Cycloaddition and Aminoacyloxylation Approaches

Palladium catalysis offers a powerful tool for the construction of complex molecular architectures. One notable strategy for synthesizing oxygenated 2-azabicyclo[2.2.1]heptanes is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org This transformation efficiently generates the bicyclic core by creating both a C-N and a C-O bond in a single operation. The reaction proceeds through a cascade process involving aminopalladation and subsequent acyloxylation of the cyclopentene (B43876) substrate. smolecule.com This method is valued for its broad substrate compatibility and provides a direct route to functionalized products that can be further elaborated. rsc.orgresearchgate.net Ligand-free palladium catalytic systems have also been employed in three-component coupling reactions of norbornene, aryl halides, and arylacetylenes to produce bicyclo[2.2.1]heptane derivatives, showcasing the versatility of palladium in constructing this framework. bohrium.com

Below is a table summarizing representative examples of this approach.

Table 1: Palladium-Catalyzed Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes

Cyclopentene Substrate Nitrogen Source Acyl Source Yield Reference
Cyclopentene N-Tosylcarbamate Carboxylic Acid High rsc.org
Substituted Cyclopentenes Various Carbamates Various Carboxylic Acids Broad Range rsc.orgresearchgate.net

Diels-Alder Cycloadditions in Azabicyclic Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and highly effective method for forming six-membered rings and has been adapted for the synthesis of azabicyclic systems. In the context of 2-azabicyclo[2.2.1]heptane synthesis, an aza-Diels-Alder reaction is typically employed. researchgate.net This involves the reaction of a diene, commonly cyclopentadiene (B3395910), with an imine or its equivalent as the dienophile. researchgate.net

The reactivity of the imine is often enhanced by using electron-withdrawing groups on the nitrogen atom or by generating an iminium salt in situ. researchgate.net For example, a one-step procedure using a chiral imine derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine with cyclopentadiene can produce the corresponding 2-azabicyclo[2.2.1]hept-5-ene adduct on a large scale. researchgate.net Another approach utilizes the cycloaddition of Danishefsky's diene to methyl 2-benzamidoacrylate as a key step in a multi-step synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es The stereochemical outcome of the reaction, yielding either endo or exo products, can be controlled by the choice of reactants, catalysts, and reaction conditions, making it a versatile tool for asymmetric synthesis. researchgate.netgoogle.com

Intramolecular Cyclization Pathways (e.g., NaH-mediated cyclization, base-mediated heterocyclization)

Intramolecular cyclization represents a direct and efficient strategy for forging the bicyclic structure of azabicyclo[2.2.1]heptanes from a suitably functionalized acyclic or monocyclic precursor. Base-mediated heterocyclization is a prominent method in this category. ingentaconnect.com A common approach begins with the stereoselective bromination of a cyclohex-3-enyl carbamate (B1207046) precursor. umich.edu Subsequent treatment with a strong base, such as sodium hydride (NaH) in dimethylformamide (DMF), induces an intramolecular nucleophilic substitution, where the nitrogen atom displaces a halide leaving group to form the bicyclic ring system. umich.edunih.govacs.org

The success of this cyclization is highly dependent on the stereochemistry of the precursor; for instance, alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates are convenient precursors for 7-azabicyclo[2.2.1]heptane derivatives. nih.govacs.org This multi-step linear sequence, starting from readily available cyclohex-3-enecarboxylic acid, involves a Curtius reaction, stereoselective bromination, and the final NaH-mediated cyclization. umich.eduresearchgate.net

Table 2: Base-Mediated Intramolecular Cyclization to 7-Azabicyclo[2.2.1]heptane Derivatives

Precursor Base/Solvent Product Yield Reference
tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate NaH / DMF 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane 52% ingentaconnect.comnih.gov
Benzyl (B1604629) (cis-3,trans-4-dibromocyclohex-1-yl)carbamate NaH / DMF Corresponding 7-azabicyclo[2.2.1]heptane derivative - umich.edu
N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide NaH / DMF Corresponding 7-azabicyclo[2.2.1]heptane derivative Good nih.gov

Rearrangement-Based Synthetic Routes (e.g., Aza-Prins-Pinacol Rearrangement, SmI2-mediated cascades, Oxaziridine (B8769555) rearrangements)

Molecular rearrangements offer sophisticated pathways to complex scaffolds by strategically reorganizing an existing carbon skeleton.

Aza-Prins-Pinacol Rearrangement : This powerful tandem reaction provides rapid access to the 7-azabicyclo[2.2.1]heptane ring system. nih.govacs.org The process is typically initiated by treating a precursor like a 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidine with a Lewis acid. nih.gov This triggers an aza-Prins cyclization, which is immediately followed by a pinacol-type rearrangement to furnish the thermodynamically stable 7-azabicyclo[2.2.1]heptane skeleton. researchgate.net This methodology has been successfully applied to the total syntheses of (±)-epibatidine and (±)-epiboxidine, demonstrating its utility in constructing complex natural products. nih.govacs.org

SmI₂-mediated Cascades : Samarium(II) iodide (SmI₂) is a versatile single-electron transfer (SET) reagent widely used in reductive coupling and cascade reactions. nih.gov For the synthesis of the 2-azabicyclo[2.2.1]heptane core, SmI₂ can initiate a spirocyclization/rearrangement cascade. researchgate.net The reaction typically begins with the SET from SmI₂ to a carbonyl group, generating a ketyl radical. This radical intermediate then participates in a series of intramolecular cyclizations to build the complex bicyclic framework stereoselectively. researchgate.netmdpi.com Recently, catalytic variants of SmI₂-mediated radical cyclizations have been developed, reducing waste and cost associated with using stoichiometric amounts of the reagent. manchester.ac.uksemanticscholar.org

Oxaziridine Rearrangements : Oxaziridines, three-membered rings containing nitrogen and oxygen, are valuable intermediates in synthetic chemistry due to their strained nature. wikipedia.org They can undergo rearrangement reactions when exposed to UV light or single-electron transfer reagents. wikipedia.orgpsu.edu For instance, spirocyclic oxaziridines can undergo ring expansion to yield the corresponding lactam. wikipedia.org This strategy can be envisioned for the synthesis of the 2-azabicyclo[2.2.1]heptane core, where a suitably designed oxaziridine could rearrange to form the bicyclic amide structure. The stereochemistry of the starting oxaziridine can direct the migratory aptitude of the substituents, allowing for asymmetric synthesis. psu.edu

Nitrogen-Atom Insertion and Deletion Strategies

Skeletal editing, which involves the precise insertion, deletion, or exchange of atoms within a molecular framework, is an emerging frontier in organic synthesis. digitellinc.com Nitrogen-atom insertion offers a powerful, albeit underdeveloped, strategy for converting carbocyclic scaffolds into valuable N-heterocycles. nih.gov This approach can remodel a core structure in a late-stage synthesis, providing rapid access to structural analogs for medicinal chemistry studies. digitellinc.com

Transformations such as the direct insertion of a nitrogen atom into a C-C bond of an arene ring using rhodium catalysis have been reported to create azepine frameworks. researchgate.net Another example is the conversion of pyrrolidines into tetrahydropyridazines via nitrogen-atom insertion using O-diphenylphosphinyl hydroxylamine. nih.gov While direct application to the 2-azabicyclo[2.2.1]heptane system from a carbocyclic precursor is not yet commonplace, these methods establish a conceptual platform for future synthetic designs based on nitrogen-atom insertion. researchgate.net

Multistep Convergent and Linear Synthesis Sequences

A convergent synthesis , in contrast, involves the independent synthesis of several complex fragments (building blocks) of the target molecule, which are then coupled together in the final stages of the synthesis (e.g., A → B and C → D, then B + D → E). scholarsresearchlibrary.com This approach is generally more efficient for constructing complex molecules because it maximizes the preservation of chemical material. uniurb.it A convergent pathway to highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes has been described, which involves coupling an allylic alcohol, an aldehyde, and LiHMDS to form a key intermediate that undergoes a subsequent intramolecular annulation. nih.gov

Stereoselective Synthesis of Enantiopure 7-Methoxy-2-azabicyclo[2.2.1]heptane Scaffolds

The synthesis of enantiomerically pure this compound is a challenging yet crucial task for its application in areas requiring specific stereoisomers. Various strategies have been developed to control the stereochemistry during the formation of the bicyclic core.

Chiral Auxiliary and Protecting Group-Based Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of complex molecules. wikipedia.org In the context of 2-azabicyclo[2.2.1]heptane synthesis, chiral auxiliaries are temporarily attached to the starting materials to direct the formation of a specific enantiomer. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.

One common approach involves the use of chiral auxiliaries derived from readily available natural products, such as amino acids or terpenes. For instance, the Diels-Alder reaction, a key step in constructing the bicyclic framework, can be rendered asymmetric by employing chiral dienophiles or dienes. Although specific examples for the direct synthesis of this compound using this method are not extensively documented, the general principle has been widely applied to related structures. For example, the use of chiral auxiliaries like (R)-2-phenylglycinol has been demonstrated in the synthesis of chiral bicyclo[1.1.1]pentanes, showcasing the potential of this strategy. rsc.org

Protecting groups also play a critical role in these synthetic routes. The choice of the nitrogen protecting group can influence the stereochemical outcome of the reactions and is crucial for the subsequent functionalization steps. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). The synthesis of N-protected enantiopure 7-azabicyclo[2.2.1]heptanecarboxylic acid, a versatile precursor, has been achieved using a Favorskii ring contraction strategy, highlighting the importance of the protecting group in directing the reaction pathway. doi.org

Chiral AuxiliaryKey ReactionDiastereomeric Ratio (d.r.)Reference
(R)-2-PhenylglycinolStrecker reaction2:1 rsc.org
trans-2-Phenyl-1-cyclohexanolEne reaction10:1 wikipedia.org

Asymmetric Catalysis (e.g., Chiral Lewis Acid Catalysis)

Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Chiral Lewis acids are particularly effective in catalyzing cycloaddition reactions, such as the Diels-Alder reaction, with high enantioselectivity.

While direct asymmetric catalytic synthesis of this compound is not well-documented, related transformations have been successfully achieved. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. acs.org This method provides a promising route to chiral 7-hydroxy-2-azabicyclo[2.2.1]heptane, which could then be methylated to afford the desired 7-methoxy derivative.

Palladium-catalyzed reactions have also emerged as a powerful tool in the synthesis of this scaffold. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides efficient access to oxygenated 2-azabicyclo[2.2.1]heptane derivatives. umich.edu The development of chiral ligands for such catalytic systems could enable the enantioselective synthesis of 7-oxygenated-2-azabicyclo[2.2.1]heptanes.

Catalyst TypeReactionEnantiomeric Excess (ee)Reference
Chiral Phosphoric AcidRing-opening of meso-epoxidesHigh acs.org
Palladium with Chiral LigandsAminoacyloxylation(Potential for high ee) umich.edu

Chemoenzymatic Approaches for Enantioselective Access

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to achieve highly efficient and enantioselective synthetic routes. rsc.org Enzymes, such as lipases and dioxygenases, can be used for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates, providing access to enantiopure building blocks.

A key strategy for obtaining enantiopure this compound could involve the enzymatic resolution of a racemic 7-hydroxy-2-azabicyclo[2.2.1]heptane precursor. For example, lipases are known to catalyze the enantioselective acylation or hydrolysis of alcohols, allowing for the separation of enantiomers. This approach has been successfully applied to the synthesis of enantiopure homoadamantyl β-amino acid derivatives, demonstrating the potential for resolving complex bicyclic alcohols. researchgate.net Subsequent methylation of the resolved 7-hydroxy intermediate would yield the desired enantiopure 7-methoxy product.

Another chemoenzymatic strategy involves the use of dioxygenases to introduce hydroxyl groups into an aromatic precursor, which can then be converted into the bicyclic system. This method has been utilized in the total synthesis of (+)-Amabiline, showcasing the power of biocatalysis in generating chiral intermediates for complex natural product synthesis. rsc.org

Enzyme ClassKey TransformationEnantiomeric Excess (ee)Reference
LipaseKinetic resolution of alcohols>99% (for related systems) researchgate.net
DioxygenaseBenzylic hydroxylation/cis-dihydroxylationHigh rsc.orgrsc.org

Control of Diastereoselectivity and Enantioselectivity in Bicyclic Ring Formation

The formation of the 2-azabicyclo[2.2.1]heptane ring system involves the creation of multiple stereocenters, and therefore, the control of both diastereoselectivity and enantioselectivity is paramount. The relative orientation of substituents on the bicyclic core (endo vs. exo) is a critical aspect of diastereoselectivity.

Diels-Alder reactions are a primary method for constructing this bicyclic framework, and the stereochemical outcome is governed by the well-established endo rule. However, the presence of substituents on both the diene and dienophile can influence the endo/exo selectivity. For example, the Diels-Alder reaction of 3-alkoxyfurans with N-substituted maleimides has been shown to provide a general route to endo-cantharimides, highlighting the directing effect of the alkoxy group. nih.gov

Intramolecular cycloadditions also offer a powerful strategy for controlling stereochemistry. The intramolecular 1,3-dipolar cycloaddition of N-(3-alkenyl)nitrones derived from sugar dialdehydes has been used to synthesize polyhydroxylated indolizidine and quinolizidine (B1214090) derivatives with high stereoselectivity induced by the chiral sugar moiety. rsc.org This approach could be adapted to the synthesis of chiral 7-hydroxy-2-azabicyclo[2.2.1]heptane precursors.

Furthermore, rearrangement reactions can be employed to construct the bicyclic skeleton with high stereocontrol. An aza-Prins-pinacol rearrangement has been utilized in the synthesis of (±)-epibatidine, where the reaction proceeds with high diastereoselectivity to form the 7-azabicyclo[2.2.1]heptane core. researchgate.net

Reaction TypeKey FeatureStereochemical OutcomeReference
Diels-Alder3-Alkoxyfuran as dieneendo-selectivity nih.gov
Intramolecular 1,3-Dipolar CycloadditionChiral sugar templateHigh diastereoselectivity rsc.org
Aza-Prins-Pinacol RearrangementRearrangement cascadeHigh diastereoselectivity researchgate.net

Introduction and Functionalization of the 7-Methoxy Group on the 2-Azabicyclo[2.2.1]heptane Scaffold

The introduction of the 7-methoxy group can be achieved either during the construction of the bicyclic framework or by functionalization of a pre-existing scaffold. The latter approach often involves the synthesis of a 7-hydroxy or 7-oxo derivative followed by methylation or reduction and methylation.

Regioselective Functionalization at Bridgehead Positions

Functionalization at the bridgehead positions (C1 and C4) of the 2-azabicyclo[2.2.1]heptane system is of significant interest for the development of novel analogs with diverse properties. However, these positions are sterically hindered and generally less reactive.

One strategy to achieve bridgehead functionalization is through radical reactions. The generation of a bridgehead radical from a suitable precursor, such as a Barton ester derived from a bridgehead carboxylic acid, allows for the introduction of various substituents, including halogens. unirioja.esunirioja.es This methodology has been successfully applied to the synthesis of 1-substituted-7-azabicyclo[2.2.1]heptane derivatives. unirioja.es

Another approach involves the synthesis of bicyclo[2.2.1]heptane skeletons with two oxy-functionalized bridgehead carbons via an intermolecular Diels-Alder reaction. nih.gov This method provides a direct route to bridgehead-functionalized systems that could potentially be converted to the desired this compound derivatives.

Furthermore, methods have been established for the synthesis of conformationally constrained β-proline mimics, specifically bridgehead-substituted 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acids, which can serve as versatile intermediates for further functionalization. acs.org

Functionalization StrategyPositionIntroduced GroupReference
Radical DecarboxylationC1Halogen, etc. unirioja.esunirioja.es
Diels-Alder ReactionC1, C4Oxy-functionality nih.gov
From Bridgehead Carboxylic AcidsC1Various acs.org

Post-Cyclization Modification Strategies Involving Alkoxy Groups

The modification of alkoxy groups, particularly the methoxy (B1213986) group, on a pre-formed 2-azabicyclo[2.2.1]heptane skeleton is a critical step for generating structural diversity and accessing derivatives with varied properties. While literature specifically detailing the post-cyclization modification of the 7-methoxy group on this particular bicyclic system is sparse, established principles of ether cleavage in organic synthesis provide a framework for potential strategies. These transformations primarily focus on the cleavage of the C–O ether bond to yield a hydroxyl group, which can then serve as a versatile handle for further functionalization.

The most common method for ether cleavage involves treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). libretexts.org A subsequent nucleophilic attack by the halide ion on the carbon atom of the C-O bond leads to the cleavage. libretexts.orgwikipedia.org Depending on the structure of the ether, this can occur through either an SN1 or SN2 pathway. masterorganicchemistry.comwikipedia.org For a secondary carbon, as is the case at the 7-position of the bicycloheptane (B81988) ring, the reaction could potentially proceed via a mixture of pathways, though an SN2 mechanism is generally favored for less sterically hindered centers. libretexts.org

Table 1: Reagents and Conditions for General Ether Cleavage

ReagentTypical ConditionsMechanismKey Considerations
Hydroiodic Acid (HI)Aqueous solution, heatSN1 or SN2Highly effective but can be harsh. Excess reagent can convert the resulting alcohol to an alkyl iodide. libretexts.orgmasterorganicchemistry.com
Hydrobromic Acid (HBr)Aqueous solution, heatSN1 or SN2Also very effective; conditions are strongly acidic and require high temperatures. masterorganicchemistry.com
Boron Tribromide (BBr3)Anhydrous solvent (e.g., CH2Cl2), low temperatureLewis acid-mediatedEffective for cleaving aryl methyl ethers and other sterically hindered ethers under milder conditions than HI or HBr.
Iodotrimethylsilane (TMSI)Inert solvent (e.g., CH3CN, CHCl3), often at room temperatureLewis acid-mediatedOffers a milder, non-protic alternative to strong acids.

The application of these harsh acidic conditions to the this compound system requires careful consideration of potential side reactions, such as rearrangement of the bicyclic core or reactions involving the nitrogen atom if it is not suitably protected.

Milder and more selective methods for ether cleavage have also been developed. For instance, selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved through a radical hydrogen abstraction reaction, which transforms the methoxy group into an acetal (B89532) that can be hydrolyzed under mild conditions. nih.gov This approach, however, requires the presence of a nearby directing group. Another modern approach involves organophotoredox catalysis, which enables the chemoselective deprotection of phenolic ethers and could potentially be adapted for other ether types. chemrxiv.org These advanced methods may offer a more compatible route for modifying the 7-methoxy group without compromising the integrity of the sensitive azabicyclic framework.

Synthetic Optimization and Scalability Considerations for this compound Production

Recent advancements in catalysis have provided more efficient routes. A binary catalytic system combining an aminotriphenolate Al(III) complex and a bromide salt has been shown to effectively produce various 2-azabicyclo[2.2.1]heptanes. acs.org This method is notable for its drastically shortened reaction times, from four days down to just six hours, and has been successfully scaled up to gram quantities with good yields (86%). acs.orgacs.org

Stereocontrol is another critical aspect of scalability, as the separation of diastereomers can be costly and inefficient. A stereoselective synthesis for S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles has been developed, which avoids the need for isolating diastereomers from a mixture in the final step, presenting a more promising route for large-scale synthesis. nih.gov

Table 2: Comparison of Synthetic Strategies for Azabicyclo[2.2.1]heptane Scaffolds

Synthetic TargetKey StrategyScaleReported YieldReference
7-Azabicyclo[2.2.1]heptaneImproved 5-step routeLab scaleUp to 36% overall cdnsciencepub.com
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid5-step route from achiral materialMultigram52% overall unirioja.es
Substituted 2-Azabicyclo[2.2.1]heptanesBinary Al(III)/TBAB catalysisGram scale~86% for scale-up example acs.org
Exo-2-azabicyclo[2.2.1]heptane-carbonitrilesStereoselective synthesis from chiral amineNot specifiedDescribed as promising for scalability nih.gov

For the specific production of this compound, these optimization principles would apply to the key cyclization step that forms the bicyclic core. Strategies would likely involve high-yielding cycloaddition reactions or intramolecular cyclizations, followed by modifications to install the methoxy group if it is not already present in the precursors. The use of efficient catalysts to improve reaction rates and selectivity, minimizing purification steps by avoiding problematic byproducts, and designing a convergent synthesis are all key considerations for developing a robust and economically viable large-scale process.

Mechanistic Organic Chemistry of 7 Methoxy 2 Azabicyclo 2.2.1 Heptane

Reaction Mechanisms Governing Formation of the 2-Azabicyclo[2.2.1]heptane Ring System

The construction of the strained 2-azabicyclo[2.2.1]heptane ring system can be achieved through several synthetic strategies, each governed by distinct reaction mechanisms. These include cycloaddition reactions, free radical-mediated cyclizations, and transition metal-catalyzed processes.

Exploration of Concerted and Stepwise Cycloaddition Processes

Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, are powerful methods for forming six-membered rings and can be adapted to synthesize the 2-azabicyclo[2.2.1]heptane framework. libretexts.org These reactions can proceed through either a concerted or a stepwise mechanism. researchgate.net

In a concerted [4+2] cycloaddition , the formation of the two new sigma bonds occurs in a single transition state, where a conjugated diene reacts with a dienophile. libretexts.org For the synthesis of the 2-azabicyclo[2.2.1]heptane system, an aza-Diels-Alder reaction is often employed, where an imine acts as the dienophile. researchgate.net The stereochemistry of the reactants is maintained in the product, a hallmark of a concerted process. The reaction's feasibility and rate are governed by the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile.

Conversely, a stepwise [4+2] cycloaddition involves the formation of an intermediate, which can be zwitterionic or diradical in nature, before the final ring closure. researchgate.netmdpi.com This pathway is more likely when the reactants have significant electronic differences or when steric hindrance prevents a concerted approach. While the Diels-Alder reaction is typically concerted, certain conditions or substrates can favor a stepwise mechanism. mdpi.comnih.gov Computational studies using density functional theory (DFT) have been employed to explore the potential energy surfaces of such reactions, helping to distinguish between concerted and stepwise pathways for specific systems. unipr.it

The choice between a concerted and stepwise mechanism is influenced by factors such as the nature of the reactants, the presence of catalysts, and the reaction conditions. For instance, Lewis acid catalysis can accelerate Diels-Alder reactions and often reinforces the concerted pathway.

Free Radical Mediated Cyclizations and Rearrangements in Azabicyclic Formation

Free radical reactions offer an alternative and powerful strategy for the construction of the 2-azabicyclo[2.2.1]heptane core. These reactions often proceed via intramolecular cyclization of nitrogen-centered or carbon-centered radicals.

Aminyl radical cyclizations are a key method in this category. Nitrogen-centered radicals, or aminyl radicals, can be generated from precursors such as N-haloamines, N-sulfenamides, or by the reduction of organic azides. unirioja.esacs.orgnih.govus.es These highly reactive intermediates can then undergo intramolecular cyclization onto a suitably positioned double bond to form the bicyclic ring system. The regioselectivity of the cyclization is often governed by Baldwin's rules, with a 5-exo-trig cyclization being a common pathway to form five-membered rings, which can be part of a larger bicyclic structure.

Research has shown that the rigid [2.2.1]azabicyclic skeleton can influence the outcome of these radical reactions. nih.govus.es For instance, aminyl radicals on an azanorbornane framework can undergo regioselective rearrangements, leading to ring-expanded products. unirioja.esacs.org These rearrangements are often proposed to occur through a ring-opening/ring-closure sequence involving carbon-centered radical intermediates. nih.gov The stability of the radical intermediates plays a crucial role in directing the reaction pathway. rsc.org

Furthermore, tandem radical reactions, such as an intermolecular radical addition followed by a homoallylic radical rearrangement, have been used to synthesize substituted 2-azabicyclo[2.2.1]heptanes. researchgate.net The stabilization of radicals alpha to a nitrogen atom is a key factor in controlling the selectivity of these skeletal rearrangements. rsc.org However, not all attempts at free radical cyclization to form this system are successful, with some precursors leading to reduction or complex mixtures of products. umich.eduresearchgate.net

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-catalyzed amination)

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for C-N bond formation and the synthesis of nitrogen-containing heterocycles, including the 2-azabicyclo[2.2.1]heptane system.

Palladium-catalyzed intramolecular amination is a prominent method. This can involve the intramolecular cyclization of an amino group onto an alkene, a process known as hydroamination or aminoalkoxylation when an oxygen nucleophile is also involved. researchgate.netrsc.orgresearchgate.net The mechanism of these reactions often involves the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack of the nitrogen atom. Subsequent reductive elimination then furnishes the bicyclic product and regenerates the active palladium catalyst.

Another powerful approach is palladium-catalyzed C-H amination . This strategy allows for the direct conversion of a C-H bond into a C-N bond, offering an atom-economical route to the azabicyclic core. rsc.org Transannular C-H functionalization, where a C-H bond on one side of a ring is functionalized by a reagent tethered to another part of the ring, has been successfully applied to alicyclic amines. nih.govresearchgate.net The mechanism is thought to proceed through a bicyclo[2.2.1]metallacycle intermediate. nih.gov The reaction often requires an oxidant to facilitate the C-N bond-forming reductive elimination from a high-valent palladium intermediate (e.g., Pd(IV)). epfl.ch

Palladium-bisimidazol-2-ylidene complexes have been used as catalysts for the cross-coupling amination reaction between 7-azabicyclo[2.2.1]heptane and heteroaryl halides, demonstrating the utility of palladium catalysis in modifying the azabicyclic core. nih.gov

Reactivity and Transformation of the 7-Methoxy Group and the Azabicyclic Core

The presence of the 7-methoxy group and the nitrogen atom within the bicyclic framework dictates the reactivity of 7-methoxy-2-azabicyclo[2.2.1]heptane, allowing for a range of chemical transformations.

Nucleophilic and Electrophilic Reactivity at the Methoxy (B1213986) Position and Adjacent Carbons

The 7-position of the 2-azabicyclo[2.2.1]heptane system is subject to nucleophilic substitution. The presence of a good leaving group at this position, such as a bromide, facilitates substitution by various nucleophiles. acs.orgnih.govresearchgate.net Research has shown that nucleophilic substitution at the 7-position of anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane occurs with retention of configuration. le.ac.uk This is attributed to neighboring group participation by the lone pair of the bicyclic nitrogen atom. le.ac.uknih.gov The nitrogen atom attacks the C7 carbon from the side opposite to the leaving group, forming a transient tricyclic aziridinium (B1262131) ion intermediate. The incoming nucleophile then attacks this intermediate, leading to the product with the same stereochemistry as the starting material.

While direct nucleophilic substitution on the methoxy group itself is challenging due to the poor leaving group ability of the methoxide (B1231860) ion, conversion of the methoxy group to a better leaving group (e.g., via protonation or conversion to a sulfonate ester) would render the 7-position susceptible to attack by nucleophiles.

Electrophilic attack at the methoxy group's oxygen atom is possible, for example, by protonation under acidic conditions. This can be the first step in an acid-catalyzed cleavage of the ether. The adjacent carbon atoms (C1 and C4, the bridgehead carbons) are generally not highly reactive towards electrophiles due to steric hindrance and the strain of the bicyclic system.

Modifications of the Nitrogen Atom (e.g., N-Alkylation, N-Heteroarylation, N-Protection/Deprotection)

The nitrogen atom in the 2-azabicyclo[2.2.1]heptane core is a key site for chemical modification, allowing for the introduction of various substituents and protecting groups.

N-Alkylation and N-Heteroarylation: The secondary amine of the 2-azabicyclo[2.2.1]heptane is nucleophilic and can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. N-heteroarylation can be achieved through palladium-catalyzed cross-coupling reactions with heteroaryl halides. nih.gov For example, palladium-bisimidazol-2-ylidene complexes have been shown to be effective catalysts for the coupling of 7-azabicyclo[2.2.1]heptane with a variety of heteroaryl halides. nih.gov

N-Protection and Deprotection: The nitrogen atom is often protected during synthetic sequences to prevent unwanted side reactions. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (B1604629) (Bn) groups. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

The following table summarizes common N-protection and deprotection strategies:

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, baseStrong acid (e.g., TFA, HCl) google.com
BenzyloxycarbonylCbzBenzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)
BenzylBnBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)
p-ToluenesulfonylTs (Tosyl)Tosyl chloride, baseStrong reducing agents or strong acid

The ability to protect and deprotect the nitrogen atom is crucial for the multi-step synthesis of complex molecules based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov

Computational Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms associated with the 2-azabicyclo[2.2.1]heptane scaffold. DFT calculations provide detailed insights into the geometries and energies of transition states, intermediates, and products, which are often difficult to characterize experimentally.

DFT has been employed to investigate the mechanism of radical-mediated ring-expansion reactions of azanorbornane derivatives. acs.org These calculations can map the potential energy surface, identifying the key intermediates such as the initial aminyl radical and the subsequent carbon-centered radical formed after ring opening. The transition state for the rate-limiting ring-closing step can be located, and its associated activation energy (ΔG‡) calculated, providing a quantitative measure of the reaction's feasibility. acs.org For instance, in the rearrangement of certain azanorbornanic aminyl radicals, the ring-closing step was calculated to have activation energies ranging from 17 to 22 kcal/mol. acs.org

Furthermore, DFT is used to predict the feasibility of novel transformations. For example, the contraction of 7-azabicyclo[2.2.1]heptane to form bicyclic cyclobutane (B1203170) structures was modeled using DFT. acs.org The calculations identified the rate-determining step as the extrusion of N2 from a 1,1-diazene intermediate to form a 1,4-biradical. The computed energy barrier for this step (11.6 kcal/mol for a related system) indicated that the reaction should be synthetically accessible. acs.org These predictive capabilities guide experimental efforts and help in the rational design of new synthetic routes.

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and dynamic behavior of the 2-azabicyclo[2.2.1]heptane system over time. Due to its rigid bicyclic nature, the scaffold has restricted conformational flexibility, but MD simulations can reveal subtle dynamic processes and energetically accessible conformations that influence reactivity and biological interactions.

For example, MD simulations of 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol revealed the presence of two primary conformers: an endo-alcohol conformation where the hydroxyl group is oriented toward the bicyclic cavity, and an exo-alcohol conformation where it points away. The simulations were able to quantify the relative populations of these states (68% endo vs. 32% exo at 298 K) and determine the energetic barrier separating them (12.3 kJ/mol), information that is critical for understanding intramolecular interactions and reaction preferences.

MD simulations have also been used to study how linking a 7-azabicyclo[2.2.1]heptane unit to an amino acid can stabilize specific peptide conformations. nih.govresearchgate.net These studies show that the rigid scaffold favors a β-strand-like extended conformation in the adjacent amino acid, providing a basis for the de novo design of peptide mimetics. nih.gov In a broader context, MD simulations are used to analyze the dynamic interactions between ligands containing the azabicyclo[2.2.1]heptane core and their biological targets, such as enzymes, revealing how conformational changes in both the ligand and the protein contribute to binding affinity. plos.org

The reactivity and stability of this compound are governed by a combination of electronic effects from substituents, inherent ring strain, and specific stereoelectronic interactions.

Electronic Effects: Substituents on the bicyclic framework can significantly influence the molecule's geometry and reactivity through inductive and resonance effects. For example, the presence of an electron-withdrawing group, such as a cyano group at the 7-position, can alter bond lengths and angles throughout the scaffold. smolecule.com These geometric distortions provide insight into the electronic structure and can impact the reactivity of other functional groups on the ring. smolecule.com

Ring Strain: The [2.2.1] bicyclic system is characterized by significant ring strain due to its constrained geometry, which deviates from ideal tetrahedral bond angles. This stored potential energy is a major driving force for reactions that lead to more stable, less strained products. As discussed previously, the ring-expansion to the 2-azabicyclo[3.2.1]octane system is a classic example, where the reaction is driven by the release of this strain. rsc.org

Table 2: Factors Influencing Reactivity of the Azabicyclo[2.2.1]heptane Scaffold
FactorDescriptionExample of Influence
Electronic Effects Influence of electron-withdrawing/donating groups on molecular geometry and charge distribution.An electron-withdrawing cyano group at C7 can shorten adjacent C-C bonds and alter reactivity. smolecule.com
Ring Strain Energy stored in the bicyclic system due to non-ideal bond angles and eclipsing interactions.Acts as a primary driving force for ring-expansion reactions to the less strained [3.2.1] system. rsc.org
Stereoelectronic Effects Effects of orbital alignment on stability and reactivity, dependent on the 3D structure.The rigid scaffold directs nucleophilic attack to the exo face; p→σ* interactions stabilize specific conformers. uvic.ca

Stereochemical and Conformational Analysis of 7 Methoxy 2 Azabicyclo 2.2.1 Heptane Systems

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding the molecule's function. A combination of solid-state and solution-phase analytical methods is employed for this purpose.

X-ray crystallography stands as the definitive method for determining the solid-state structure of molecules, providing unambiguous proof of stereochemistry and conformation. For 2-azabicyclo[2.2.1]heptane derivatives, this technique has been crucial in resolving structural ambiguities. Studies have confirmed the bicyclic system's characteristic boat-like conformation. smolecule.com

In derivatives of 7-azabicyclo[2.2.1]heptane, crystallographic analysis has provided precise bond lengths and angles, revealing, for instance, that bridgehead nitrogen-carbon bond lengths typically range from 1.46 to 1.50 Å. smolecule.com The crystal structure of an unprotected 7-azabicyclo[2.2.1]heptane moiety has been successfully determined, providing foundational structural data for this class of compounds. researchgate.net Furthermore, quantum mechanical calculations have been used to investigate the high degree of pyramidalization at the bicyclic amide nitrogen, with findings corroborated by crystal structure data. acs.org In one study, the X-ray crystal structure of a hydrochloride salt of a related azatricyclo[2.2.1.02,6]heptane derivative confirmed a molecular plane of symmetry in the crystal lattice. psu.edu

Crystallographic studies on oligomers of bridgehead-substituted 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acids revealed that substituents could completely bias the cis-trans equilibrium of amide linkages, leading to the formation of stable helical structures even in the absence of intramolecular hydrogen bonds. acs.orgnih.gov

Table 1: Representative Crystallographic Data for Azabicyclo[2.2.1]heptane Derivatives

Compound Feature Observation Source(s)
General Conformation Boat-like smolecule.com
N-C Bond Lengths 1.46 - 1.50 Å smolecule.com
Nitrogen Geometry Highly pyramidal in certain amide derivatives acs.org

| Substituent Effect | Bridgehead groups control amide cis-trans equilibrium | acs.orgnih.gov |

While X-ray crystallography provides a static solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insight into the solution-phase structure and dynamics. Advanced 2D NMR techniques are particularly powerful for the stereochemical assignment of complex molecules like 7-Methoxy-2-azabicyclo[2.2.1]heptane.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely used. unimi.it

COSY and HSQC: These experiments are used to establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assignment of 1H and 13C chemical shifts. unimi.it

NOESY: This technique is crucial for determining spatial proximities between protons. The observation of a Nuclear Overhauser Effect (NOE) between specific protons indicates they are close in space, which helps in assigning relative stereochemistry, such as the exo vs. endo configuration of substituents. unimi.itresearchgate.net For instance, in related systems, NOE correlations have been used to confirm the cis stereochemistry between a methyl group and a proton. ipb.pt

These combined NMR techniques allow for the unambiguous differentiation between isomers and the detailed characterization of their solution-state conformations. acs.orgnih.gov

The 2-azabicyclo[2.2.1]heptane skeleton is inherently chiral. Depending on substitution patterns, the molecule can exist as a pair of enantiomers. google.com The synthesis of these compounds often results in racemic mixtures, necessitating resolution to obtain enantiomerically pure forms for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the resolution of racemic 7-azabicyclo[2.2.1]heptane derivatives. arkat-usa.org This method has been successfully applied to separate the enantiomers of precursors to constrained proline analogues, allowing for the isolation of both the (1S,2R,4R) and (1R,2S,4S) enantiomers. arkat-usa.org

Once separated, the enantiomeric purity is assessed, and the individual enantiomers can be studied. It has been shown that the biological activity of such compounds can be highly stereoselective. For example, the enantiomers of 7-methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane displayed a significant difference in their binding affinities for nicotinic acetylcholine (B1216132) receptors, with the (-)-enantiomer showing much higher affinity than the (+)-enantiomer. researchgate.net This highlights the critical importance of chirality and enantiomeric purity in the study of these bicyclic systems.

Conformational Dynamics and Isomerization in 2-Azabicyclo[2.2.1]heptane Scaffolds

The rigid nature of the bicyclic system also gives rise to unique dynamic processes, including nitrogen inversion and amide bond isomerization, which are significantly influenced by the structural framework.

In contrast to the planar nitrogen atom found in typical, unstrained amides, the nitrogen atom in the 7-azabicyclo[2.2.1]heptane scaffold is forced into a pyramidal geometry due to the constraints of the bicyclic rings. acs.orgmdpi.comnih.gov This nitrogen pyramidalization is a key structural feature of these systems and has been a subject of both experimental and theoretical investigation. smolecule.comacs.org The degree of pyramidalization can be influenced by the electronic nature of substituents attached to the nitrogen. smolecule.com

The pyramidal nitrogen can undergo inversion, a process where it rapidly inverts its configuration. The energy barrier to this inversion is dependent on the geometry of the bicyclic system. In N-chloro-2-azabicyclo[2.2.1]heptane, the inversion barrier was measured to be approximately 14.8 kcal/mol. rsc.org This relatively high barrier, a consequence of increased angle strain in the transition state, allows for the direct observation of distinct nitrogen invertomers at low temperatures using 1H NMR spectroscopy. rsc.org Theoretical calculations have shown that nitrogen inversion is generally a low-energy process, though it is highly sensitive to the constraints of the molecular framework. nih.gov

The partial double-bond character of the C-N bond in amides restricts rotation, leading to the existence of cis and trans isomers. In typical acyclic amides, the trans isomer is sterically preferred. However, in the constrained 7-azabicyclo[2.2.1]heptane system, this equilibrium can be dramatically altered. mdpi.com

Research has demonstrated that the cis-trans isomerization of tertiary amides derived from this scaffold can be fully controlled by the introduction of a substituent at the C4 bridgehead position. acs.orgnih.govmdpi.com Specifically, the introduction of a methoxymethyl group at the bridgehead was found to completely bias the equilibrium towards the cis-amide structure. acs.orgnih.gov This effect is powerful enough to generate stable helical structures in oligomers based on this repeating unit, with the cis-amide linkage being maintained irrespective of solvent polarity. acs.orgnih.gov This control is attributed to steric interactions imposed by the bridgehead substituent, which destabilize the trans conformation. nih.gov This finding represents a significant strategy for designing ordered, non-hydrogen-bonded molecular architectures. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid
N-chloro-2-azabicyclo[2.2.1]heptane
(1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
(1R,2S,4S)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
7-methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane

Influence of the 7-Methoxy Group on Conformational Preference and Rigidity

The introduction of a methoxy (B1213986) group at the C7 position of the 2-azabicyclo[2.2.1]heptane scaffold significantly influences its conformational preference and rigidity. This substitution introduces stereoelectronic effects and steric interactions that dictate the puckering of the bicyclic system and the orientation of the substituent.

The rigid bicyclo[2.2.1]heptane framework restricts the number of accessible conformations. The orientation of the 7-methoxy group can be either syn or anti with respect to the nitrogen bridge. The relative stability of these two orientations is governed by a combination of steric hindrance and potential intramolecular interactions. In the syn conformation, the methoxy group is oriented towards the nitrogen atom, which can lead to steric repulsion, particularly if the nitrogen is substituted with a bulky group. Conversely, the anti conformation places the methoxy group away from the nitrogen, generally representing a sterically less hindered arrangement.

The electronic nature of the methoxy group also plays a role. The electron-donating character of the methoxy group can influence the geometry and basicity of the nearby nitrogen atom through space. Furthermore, the presence of the oxygen atom in the methoxy group introduces the possibility of intramolecular hydrogen bonding, which can stabilize specific conformations, particularly in derivatives with appropriate hydrogen bond donors.

Theoretical Approaches to Conformation

Molecular Mechanics and Quantum Chemical Calculations for Conformational Landscapes

Theoretical calculations are invaluable tools for elucidating the conformational landscapes of complex molecules like this compound. Molecular mechanics (MM) and quantum chemical calculations, such as Density Functional Theory (DFT), are employed to map the potential energy surface and identify stable conformers.

Molecular mechanics methods, utilizing parameterized force fields, can efficiently explore a wide range of possible conformations, providing initial geometries and relative energies of various conformers. These calculations can model the steric and electrostatic interactions that govern the conformational preferences, such as the orientation of the 7-methoxy group.

Quantum chemical calculations provide a more accurate description of the electronic structure and energetics of the molecule. DFT calculations, for instance, can be used to optimize the geometries of the conformers identified by molecular mechanics and to calculate their relative energies with higher accuracy. These calculations are crucial for understanding the subtle electronic effects, such as hyperconjugation and inductive effects, that influence the stability of different conformations. By calculating the energy barriers for rotation around key bonds, a detailed picture of the conformational dynamics can be obtained. For example, the rotational barrier of the methoxy group can be determined, providing insight into the flexibility of this substituent.

The following table illustrates the type of data that can be obtained from such theoretical studies, showcasing the relative energies of different conformations.

ConformerDihedral Angle (N2-C1-C7-O)Relative Energy (kcal/mol)
syn-gauche60°1.2
syn-eclipsed3.5
anti-gauche-120°0.8
anti-staggered180°0.0

Note: The data in this table is illustrative and represents the type of output from theoretical calculations.

Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

The presence of the nitrogen and oxygen atoms in this compound allows for the possibility of various non-covalent interactions that can stabilize specific conformations. Intramolecular hydrogen bonding is a key interaction to consider, particularly in derivatives where a hydrogen bond donor is present. For instance, if the nitrogen at position 2 is protonated or substituted with a group capable of hydrogen donation, an intramolecular hydrogen bond could form with the oxygen of the 7-methoxy group.

Quantum chemical methods are instrumental in identifying and characterizing such weak interactions. Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide evidence for the existence and strength of intramolecular hydrogen bonds. NBO analysis can reveal the donor-acceptor interactions between orbitals, while QTAIM can identify bond critical points between the hydrogen and the acceptor atom.

Structural Motifs and Their Impact on Molecular Topology

The 2-azabicyclo[2.2.1]heptane core is a key structural motif found in a variety of biologically active compounds. Its rigid and defined three-dimensional structure makes it an attractive scaffold in medicinal chemistry for the design of ligands that can selectively interact with biological targets.

The conformational rigidity of the bicyclic system, further influenced by the 7-methoxy group, is a crucial aspect of its molecular topology. This rigidity reduces the entropic penalty upon binding to a receptor, which can contribute to higher binding affinities. The defined spatial arrangement of the nitrogen atom and the methoxy group creates a specific pharmacophore that can be recognized by biological macromolecules.

Advanced Spectroscopic Characterization of 7 Methoxy 2 Azabicyclo 2.2.1 Heptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to unambiguously assign all proton and carbon signals and to define the compound's stereochemistry.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is used to identify the number of unique proton environments and their connectivity through spin-spin coupling. For 7-Methoxy-2-azabicyclo[2.2.1]heptane, the spectrum would show distinct signals for the methoxy (B1213986) group, the bridgehead protons (H1 and H4), and the methylene (B1212753) bridge protons (H3, H5, H6) and the proton on the nitrogen-bearing carbon (H2). The methoxy group would appear as a sharp singlet, typically in the range of 3.3-3.5 ppm. The bridgehead protons (H1, H4) are expected to be downfield due to the influence of the adjacent nitrogen and oxygen atoms. Protons on carbons adjacent to the nitrogen (H2, H3) would also be shifted downfield. A key feature in the 7-azabicyclo[2.2.1]heptane system is the lack of significant vicinal coupling between bridgehead protons and endo protons due to a dihedral angle approaching 90°. uvic.ca

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum for this compound would be expected to show seven distinct signals corresponding to the seven carbons of the bicyclic framework plus the methoxy carbon. The bridgehead carbon C7, bonded to both nitrogen and the methoxy oxygen, would be significantly deshielded and appear far downfield. The other bridgehead carbon, C4, and the carbons adjacent to the nitrogen (C1, C3) would also be found at lower fields compared to the unsubstituted alkane carbons (C5, C6).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound *

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
1Downfield multiplet~60-70
2Downfield multiplet~50-60
3Multiplet~30-40
4Downfield multiplet (Bridgehead)~60-70
5, 6Multiplets~25-35
7-~90-100 (Bridgehead)
OCH₃Singlet (~3.4)~55-60

Note: These are estimated values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). uni.lu Cross-peaks in the COSY spectrum would confirm the connectivity between H1-H6exo, H1-H2, H4-H3, H4-H5exo, and the geminal and vicinal protons of the ethylene (B1197577) bridges (H5 and H6). uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. researchgate.net This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum. For example, the proton signal for the methoxy group would correlate directly with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. researchgate.net This is critical for identifying quaternary carbons and piecing together the molecular backbone. Key expected correlations would include the methoxy protons to the C7 bridgehead carbon and the H1/H4 bridgehead protons to various carbons across the bicyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is crucial for determining stereochemistry. uvic.ca For the rigid 7-azabicyclo[2.2.1]heptane framework, NOESY can distinguish between exo and endo protons. For instance, correlations between the bridgehead protons (H1, H4) and the adjacent exo protons would be expected, helping to confirm their relative spatial orientation.

Variable Temperature (VT) NMR studies are performed to investigate dynamic processes such as conformational changes or restricted bond rotation. For some N-acyl or N-nitroso derivatives of the 7-azabicyclo[2.2.1]heptane system, VT-NMR has been used to determine the energy barriers to rotation around the N-CO or N-NO bond. cdnsciencepub.com For this compound itself, which is a secondary amine, the most likely dynamic process to study would be nitrogen inversion. However, in such a constrained bicyclic system, the barrier to nitrogen inversion is typically very high, and the nitrogen atom can be considered configurationally stable on the NMR timescale at room temperature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. Different ionization techniques can be used to generate ions for analysis.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. researchgate.net The molecular formula of this compound is C₇H₁₃NO. High-resolution analysis would be used to confirm the exact mass of the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺.

Table 2: Expected HRMS Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]⁺C₇H₁₃NO127.09971
[M+H]⁺C₇H₁₄NO⁺128.10700

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and basic molecules like amines, as it readily forms protonated molecules [M+H]⁺ in the gas phase. researchgate.netthieme-connect.de An ESI-MS spectrum of this compound would be expected to show a prominent base peak corresponding to the protonated molecule at an m/z of 128.1. This confirms the molecular weight of the parent compound (127.18 g/mol ). Further fragmentation of this ion could be induced (MS/MS) to provide additional structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In the context of this compound, IR spectroscopy is crucial for confirming the presence of key functional groups, including the C-O-C ether linkage, the N-H bond of the secondary amine, and the various C-H and C-N bonds within the bicyclic framework.

The expected IR absorption bands for this compound would include:

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine. This peak is often broad if hydrogen bonding is present.

C-H Stretch: Aliphatic C-H stretching vibrations from the bicyclic core and the methoxy group are expected to appear in the 2850-3000 cm⁻¹ range.

C-O-C Stretch: A strong, characteristic absorption for the ether linkage is typically observed in the 1070-1150 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in the amine is expected in the 1020-1250 cm⁻¹ range.

N-H Bend: An N-H bending vibration may be observed around 1590-1650 cm⁻¹.

For comparative purposes, the IR data for a complex derivative, tert-butyl (1SR,2SR,3RS,4RS)-2-{[4-(3-cyclopentylprop-1-yn-1-yl)phenyl]sulfonyl}-3-[(2-naphthylmethyl)amino]-7-azabicyclo[2.2.1]heptane-7-carboxylate, shows characteristic peaks for its functional groups, such as the C=O stretch of the carbamate (B1207046) at 1698 cm⁻¹. uvic.ca

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Weak to Medium
Alkane/AlkylC-H Stretch2850 - 3000Medium to Strong
EtherC-O-C Stretch1070 - 1150Strong
AmineC-N Stretch1020 - 1250Medium
AmineN-H Bend1590 - 1650Medium

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and secondary structure of molecules in solution. rsc.orgacs.org Since this compound possesses multiple chiral centers, its enantiomers are expected to produce mirror-image CD spectra.

Vibrational Circular Dichroism (VCD), an extension of the technique into the infrared region, has been used to investigate the direction of nitrogen-pyramidalization in 7-azabicyclo[2.2.1]heptane derivatives. rsc.org This demonstrates that CD and VCD are highly sensitive to subtle conformational changes and the local stereochemical environment within this class of compounds. rsc.org

Table 2: Application of CD Spectroscopy to 7-Azabicyclo[2.2.1]heptane Systems

Studied SystemSpectroscopic TechniqueKey Findings
Oligomers of bridgehead-substituted 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acidsCD SpectroscopyRevealed stable helical structures based on cis-amide linkages in various solvents, including water. acs.org
Dimer of 7-azabicyclo[2.2.1]heptane with bridgehead hydroxymethyl substituentVCD SpectroscopyDetected the presence and influence of intramolecular hydrogen bonding on the preferred direction of nitrogen pyramidalization. rsc.org
General chiral pharmaceuticalsElectronic Circular Dichroism (ECD)Demonstrated the ability to determine absolute configuration and enantiopurity by comparing Cotton effects of enantiomers. nih.gov

Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For saturated compounds like this compound, which lack extensive chromophores, the UV-Vis spectrum is expected to be relatively simple. Absorptions would primarily arise from n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions typically occur at short wavelengths (below 220 nm) and have low molar absorptivity.

While direct UV-Vis data for the title compound is scarce, studies on related systems utilize this technique. For example, UV-Vis spectroscopy was used to characterize a copper(II)-iodosylbenzene adduct formed during the oxidation of a 7-oxa-2-azabicyclo[2.2.1]heptane system. researchgate.net Furthermore, supporting information for studies on bridgehead-substituted 7-azabicyclo[2.2.1]heptane oligomers includes their UV spectra, which would be foundational for comparative analysis. acs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is an invaluable tool for studying reaction mechanisms that involve radical intermediates.

The 7-azabicyclo[2.2.1]heptane framework has been the subject of radical studies. Research has demonstrated the generation of bridgehead radicals from precursors like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid via Barton esterification followed by radical decarboxylation. unirioja.es The existence and reactivity of these bridgehead radicals were proven, showcasing the synthetic utility of these intermediates. unirioja.es EPR spectroscopy would be the definitive method to directly observe and characterize such radical species, providing information on the electron's environment through the g-factor and hyperfine coupling constants. Studies on related azidophenyl-substituted radicals have employed ESR spectroscopy to confirm their electronic structure. acs.org The formation of a stable α-nitrogen radical is a guiding principle in the rearrangement of 7-azabicyclo[2.2.1]heptadiene systems. nih.gov

Table 3: Summary of Other Spectroscopic Techniques

TechniqueApplication to 7-Azabicyclo[2.2.1]heptane SystemsExpected Observations/Findings
UV-Vis Spectroscopy Characterization of electronic transitions.Weak absorptions in the far-UV range (<220 nm) corresponding to n→σ* transitions of N and O atoms.
Electron Paramagnetic Resonance (EPR) Detection and characterization of radical intermediates.Observation of signals for bridgehead or nitrogen-centered radicals, providing insight into reaction mechanisms and radical stability. unirioja.esnih.gov

Applications and Research Directions of 7 Methoxy 2 Azabicyclo 2.2.1 Heptane in Chemical Sciences

Role as a Conformationally Restricted Scaffold in Medicinal Chemistry Research

The rigid nature of the azabicyclo[2.2.1]heptane skeleton is a highly desirable feature in medicinal chemistry. By locking flexible molecules into a specific orientation, researchers can enhance binding affinity to biological targets, improve selectivity, and reduce entropic penalties upon binding.

Design of Bioisosteres and Conformationally Constrained Analogues

The azabicyclo[2.2.1]heptane framework serves as an excellent bioisostere for more flexible cyclic amines like piperidine (B6355638) or as a constrained version of tropane (B1204802). This structural rigidity is crucial for probing the conformational requirements of receptor binding sites. researchgate.net For instance, incorporating this scaffold into peptide structures can stabilize bioactive conformations, such as reverse turns, potentially leading to increased potency and selectivity. researchgate.net The synthesis of various isomers, including the endo and exo forms of 7-azabicyclo[2.2.1]heptane-2-carboxylic acids, provides a versatile toolkit for creating conformationally defined peptide mimetics. researchgate.net This approach allows for the systematic exploration of how molecular shape influences biological activity.

Development of Ligands for Specific Receptor Targets (e.g., Nicotinic Receptors, Sigma Receptors, Dopamine (B1211576) Transporter)

The azabicyclo[2.2.1]heptane scaffold has been instrumental in developing ligands for several important neurological targets.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The natural product epibatidine (B1211577), which features a 7-azabicyclo[2.2.1]heptane core, is a potent nAChR agonist. google.com This has inspired the synthesis of numerous analogues to create selective ligands for different nAChR subtypes. google.comacs.orgmdpi.com For example, derivatives containing a pyridinyl substituent at the bridgehead position have been prepared and evaluated for their affinity at α7 nicotinic receptors, showing nanomolar potency. acs.org The development of radiolabeled ligands, such as 18F-AZAN, which incorporates a 7-azabicyclo[2.2.1]heptane moiety, has enabled PET imaging of α4β2 nAChRs in the human brain. snmjournals.org

Sigma Receptors: The 7-azabicyclo[2.2.1]heptane structure has proven to be a valuable scaffold for developing selective sigma-2 (σ2) receptor ligands. nih.gov In a study comparing N-substituted 7-azabicyclo[2.2.1]heptanes with analogously substituted pyrrolidines, the bicyclic compounds generally showed greater selectivity for the σ2 subtype. nih.gov This suggests that the conformational restriction and steric bulk around the nitrogen atom are key factors for subtype discrimination. nih.gov

Dopamine Transporter (DAT): As a conformationally rigid analog of cocaine, derivatives of 2-(methoxycarbonyl)-3-phenyl-7-azabicyclo[2.2.1]heptane have been synthesized to probe the binding site of the dopamine transporter. acs.orgcapes.gov.brnih.gov All four stereoisomers were evaluated, revealing that these rigid structures have significantly different molecular topologies compared to the more flexible tropane ring of cocaine. acs.orgcapes.gov.brnih.gov Although they were found to be less potent than cocaine, the study provided valuable insights into the topological requirements of the DAT pharmacophore. capes.gov.bracs.org

Exploration of Structure-Activity Relationships through Scaffold Modification

Modifying the azabicyclo[2.2.1]heptane scaffold and its substituents is a key strategy for understanding and optimizing ligand-receptor interactions. For sigma receptor ligands, studies have shown that N-arylalkyl substituents on the 7-azabicyclo[2.2.1]heptane core confer selectivity for the σ2 subtype, while alicyclic substituents lead to high affinity for both σ1 and σ2 subtypes. nih.gov Further refinement, such as adding an electron-rich methoxy (B1213986) group to a benzylic substituent, can improve this discrimination. publish.csiro.au

In the context of DAT ligands, the stereochemistry of substituents on the 7-azabicyclo[2.2.1]heptane ring has a profound impact on binding affinity. Surprisingly, the 3α-phenyl isomers of (±)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane were found to be more potent than the 3β-phenyl isomers, which is a departure from the structure-activity relationships observed in the tropane series. acs.orgnih.gov

Binding Affinities of Azabicyclo[2.2.1]heptane Derivatives at Target Receptors
CompoundTargetBinding Affinity (Ki, nM)Selectivity
N-(4-methoxybenzyl)-7-azabicyclo[2.2.1]heptaneSigma-2 (σ2)15.7145-fold vs σ1
N-cyclohexylmethyl-7-azabicyclo[2.2.1]heptaneSigma-1 (σ1)2.1High affinity for both σ1/σ2
(±)-2β,3α-isomer of 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptaneDopamine Transporter (DAT)5000 (5 µM)100-fold less potent than cocaine
(±)-2α,3α-isomer of 2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptaneDopamine Transporter (DAT)12000 (12 µM)Less potent than 2β,3α-isomer

Utility as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and rigid bicyclic structure of azabicyclo[2.2.1]heptane derivatives make them powerful tools in asymmetric synthesis, serving as chiral templates and precursors for complex molecules.

Enantioselective Transformations Leveraging the Bicyclic Chirality

The defined stereochemistry of the azabicyclo[2.2.1]heptane skeleton can be used to direct the formation of new stereocenters. Enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol, for example, has been employed as a chiral template for the synthesis of various aminocyclitols, including cis- and trans-2-aminocyclohexanols. nih.gov The bicyclic system controls the facial selectivity of reactions, allowing for the construction of products with high stereopurity. Furthermore, iron-catalyzed enantioselective carbometalation reactions of azabicycloalkenes provide direct access to optically active organozinc intermediates, which can be further elaborated into complex chiral molecules. rsc.org This method leverages a chiral phosphine (B1218219) ligand to induce asymmetry, resulting in products with excellent enantiomeric excess. rsc.org

Synthesis of Complex Organic Molecules and Natural Product Analogues

The azabicyclo[2.2.1]heptane framework is a key building block in the total synthesis of various natural products and their analogues. Its most notable application is in the synthesis of (+)-epibatidine, a potent analgesic alkaloid. unirioja.escapes.gov.br A formal synthesis of (+)-epibatidine has been achieved using (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid as the key chiral precursor. unirioja.es This precursor, a conformationally constrained 4-hydroxyproline, is transformed over several steps into a key intermediate, (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, which is a well-established precursor for epibatidine. unirioja.escapes.gov.br This demonstrates how the stereochemically defined bicyclic structure can be strategically employed to construct complex and biologically significant molecules.

Examples of Complex Molecules Synthesized from Azabicyclo[2.2.1]heptane Building Blocks
Starting Building BlockKey TransformationFinal Product/Analogue
(1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acidMulti-step conversion to chiral ketone(+)-Epibatidine (formal synthesis)
Enantiopure 7-azabicyclo[2.2.1]heptan-2-olUse as chiral templateDihydroconduramine E-1 and ent-conduramine F-1
N-Boc-7-azabicyclo[2.2.1]hept-2-eneIron-catalyzed asymmetric carbometalationOptically active substituted azabicyclo[2.2.1]heptanes

Applications in Materials Science and Chemical Biology

The rigid, bicyclic framework of 7-Methoxy-2-azabicyclo[2.2.1]heptane and its parent scaffold, 7-azabicyclo[2.2.1]heptane, provides a unique structural motif that researchers have leveraged in the development of specialized molecules for materials science and chemical biology. Its constrained conformation is instrumental in designing molecules with specific three-dimensional architectures and functionalities.

Development of Fluorescent Probes and Labels

The 7-azabicyclo[2.2.1]heptane moiety has been identified as a highly effective component in the design of fluorescent dyes, serving as a superior electron-donating auxochrome group compared to traditional dialkylamino groups. google.com Its incorporation into fluorophores leads to significant improvements in their photophysical properties. A key application is in biological fluorescent labeling, where high quantum yield and photostability are critical. google.com

A notable example is the creation of a sulforhodamine dye, designated 221SR, which utilizes 7-azabicyclo[2.2.1]heptyl groups as the electron-donating components. Research comparing this novel dye to the conventional tetramethylsulforhodamine (TMSR) has demonstrated remarkable advantages. The 221SR dye exhibits a significantly higher fluorescence quantum yield and exceptional stability against temperature changes and photooxidation. Specifically, the quantum yield of the azabicyclic rhodamine remains high even at elevated temperatures, a sharp contrast to the performance of its tetramethyl analogue. This stability and brightness make the 7-azabicyclo[2.2.1]heptane scaffold a new paradigm for designing robust fluorescent probes for advanced imaging applications. google.com

Table 1: Comparison of Photophysical Properties of 221SR and TMSR

Property 221SR (with 7-azabicyclo[2.2.1]heptane) TMSR (with tetramethylamino) Reference
Fluorescence Quantum Yield (Φ) at 20 °C 0.95 0.65
Fluorescence Quantum Yield (Φ) at 60 °C 0.95 0.38
Fluorescence Lifetime (ns) at 20 °C 3.8 2.8
Fluorescence Lifetime (ns) at 60 °C 3.9 1.7
Photostability Many times more stable Less stable

Design of Peptidomimetics and β-Strand Mimetics

The conformationally constrained structure of the 7-azabicyclo[2.2.1]heptane skeleton makes it an attractive scaffold for creating peptidomimetics—molecules that mimic the structure and function of peptides. These mimics are valuable tools for studying protein-protein interactions and for developing therapeutic agents. chemrxiv.org In particular, derivatives of this bicyclic system have been used to design mimics of β-strands, which are key secondary structures in proteins. researchgate.netacs.org

Spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) into a peptide sequence favors a β-strand-like extended conformation for the adjacent α-amino acid on the N-terminal side. researchgate.net This stabilizing effect is crucial for engineering peptides with predictable and stable secondary structures. researchgate.net Furthermore, the substitution at the bridgehead position of the bicyclic system can be used to control the cis-trans isomerization of the amide bond, a critical factor in generating ordered, non-hydrogen-bonded structures such as helices from oligomers of these β-amino acid mimics. acs.org This level of conformational control allows for the precise design of molecules that can modulate biological processes mediated by β-strand interactions. chemrxiv.org

Integration into Polymeric Structures or Supramolecular Assemblies

The ability of molecules to self-assemble into larger, ordered structures is the foundation of supramolecular chemistry, leading to materials with novel functions. nih.govtaylorfrancis.com While the direct integration of this compound into conventional polymers is not extensively documented, its derivatives possess characteristics that make them prime candidates for the construction of supramolecular assemblies.

The defined and rigid geometry of the 7-azabicyclo[2.2.1]heptane core, combined with its capacity for controlled functionalization, allows for the creation of building blocks for self-assembly. Research has demonstrated that oligomers of related bicyclic β-amino acids can form stable helical structures in solution. acs.org This tendency to form ordered, non-covalent structures is a key principle of supramolecular polymerization. nih.gov The specific stereochemistry and the nature of substituents on the bicyclic frame can direct the formation of distinct one-dimensional filaments or other complex assemblies, similar to the way proteins form cytoskeletal structures. nih.gov The unique amide bond geometry in these systems, which can be pyramidalized, further influences their assembly properties. acs.org Therefore, the 7-azabicyclo[2.2.1]heptane scaffold represents a promising platform for designing monomers that can be programmed to form functional supramolecular polymers and materials.

Future Research Avenues and Emerging Methodologies

The continued interest in this compound and its analogues is driving research into more efficient synthetic methods and deeper computational understanding to unlock its full potential.

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the 7-azabicyclo[2.2.1]heptane core has been achieved through various routes, with ongoing research focused on improving efficiency, yield, and scalability. The Diels-Alder reaction is a key strategy, where N-substituted pyrroles react with dienophiles. cdnsciencepub.com The efficiency of this cycloaddition has been significantly improved by using Lewis acid catalysts such as aluminum chloride (AlCl₃) and zinc iodide (ZnI₂), which have been shown to increase reaction yields substantially. cdnsciencepub.comunirioja.es

Another prominent synthetic approach involves intramolecular radical cyclizations. clockss.orgresearchgate.net For instance, α-acylamino radicals, generated from precursors using reagents like tributyltin hydride (Bu₃SnH) in the presence of an initiator like azoisobutyronitrile (AIBN), can effectively form the bicyclic system. clockss.org Researchers continue to explore new radical precursors and reaction conditions to enhance the regioselectivity and yield of these cyclizations. researchgate.net The development of novel catalytic systems for both cycloaddition and cyclization pathways is a critical research avenue for making these valuable bicyclic scaffolds more accessible for various applications.

Table 2: Selected Synthetic Methods for the 7-Azabicyclo[2.2.1]heptane Core

Synthetic Strategy Key Reagents/Catalysts Key Features Reference(s)
Diels-Alder Cycloaddition N-substituted pyrrole, dienophile, AlCl₃ Improved yields (up to 93%) cdnsciencepub.com
Diels-Alder Cycloaddition Danishefsky's diene, methyl 2-benzamidoacrylate, ZnI₂ Direct formation of ketone intermediate in high yield (94%) unirioja.es
Radical Cyclization Tributyltin hydride (Bu₃SnH), AIBN Generation and cyclization of α-acylamino radicals clockss.org
Intramolecular Nucleophilic Displacement Base-promoted displacement of a mesylate High-yield formation of the bicyclic system from a cyclohexyl precursor unirioja.es

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool for understanding and predicting the properties of complex molecules like this compound and its derivatives. Advanced modeling techniques, particularly density functional theory (DFT), are employed to investigate the compound's structural and electronic characteristics. acs.org

Computational studies have been crucial in confirming the non-planar, pyramidal geometry of the nitrogen atom within the amide bonds of N-acyl-7-azabicyclo[2.2.1]heptanes. acs.org This structural feature is directly linked to the reduced rotational barriers of the amide bonds observed experimentally. acs.org Furthermore, high-level quantum mechanical calculations have been used to determine the preferred conformations of these molecules in the gas phase. researchgate.net In the context of peptidomimetics, simulation studies help elucidate how the rigid bicyclic scaffold influences the conformation of adjacent amino acids, guiding the design of molecules that stabilize specific secondary structures like β-strands. researchgate.net These predictive models allow researchers to optimize molecular designs for specific applications, such as enhancing binding affinity or bioavailability, before undertaking complex and costly synthesis. researchgate.netevitachem.com

Expansion into New Biological Targets and Material Applications of this compound

The rigid bicyclic framework of this compound presents a unique scaffold for the development of novel chemical entities with potential applications in both medicinal chemistry and material sciences. While direct research on this specific compound is limited, the exploration of structurally similar azabicyclo[2.2.1]heptane derivatives provides a strong basis for predicting its prospective biological targets and material applications.

Exploration of Novel Biological Targets

The 2-azabicyclo[2.2.1]heptane core is a recognized pharmacophore, and the introduction of a methoxy group at the 7-position could significantly influence its binding affinity and selectivity for various biological targets. Based on structure-activity relationship (SAR) studies of analogous compounds, several new therapeutic areas can be envisioned for this compound.

One promising area of investigation is its potential interaction with sigma receptors (σR) . SAR studies on a series of azabicyclo[2.2.1]heptane derivatives have shown that the incorporation of electron-rich functional groups, such as a methoxy group, can enhance binding affinity at σ1-receptors. publish.csiro.au This suggests that this compound could be a valuable lead structure for the development of selective σ1R agonists or antagonists, which are implicated in a range of neurological disorders, including neuropathic pain, depression, and neurodegenerative diseases.

Furthermore, derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been investigated as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) , a key target in the management of type 2 diabetes. mdpi.com The conformational rigidity of the bicyclic system can contribute to high binding affinity and selectivity. The methoxy substituent on the this compound molecule could be explored for its role in optimizing interactions within the DPP-4 active site, potentially leading to the discovery of new and effective antidiabetic agents.

The azabicyclo[2.2.1]heptane framework is also a key component of various compounds targeting the dopamine transporter (DAT) , which are of interest for the treatment of neuropsychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. acs.org While the existing research on methoxycarbonyl derivatives of 7-azabicyclo[2.2.1]heptane showed lower potency compared to cocaine, the unique electronic and steric properties of a 7-methoxy substituent could lead to novel interactions with the DAT binding site. acs.orgcapes.gov.br

Finally, the structural similarity of the azabicycloalkane skeleton to natural alkaloids suggests potential antiproliferative and antimicrobial activities . nih.govrsc.org Research on sulfonamides built on 2-azabicyclo[2.2.1]heptane scaffolds has demonstrated their potential to inhibit the growth of various cancer cell lines. rsc.org The introduction of a methoxy group, a common substituent in potent anticancer and antimalarial compounds, could enhance the cytotoxic or antimicrobial efficacy of this compound derivatives. nih.gov

A summary of potential biological targets for this compound is presented in the table below.

Potential Biological TargetTherapeutic AreaRationale Based on Analogous Compounds
Sigma-1 Receptor (σ1R)Neurological DisordersMethoxy group can enhance binding affinity in azabicyclo[2.2.1]heptane derivatives. publish.csiro.au
Dipeptidyl Peptidase-4 (DPP-4)Type 2 DiabetesThe rigid scaffold is suitable for DPP-4 inhibition; the methoxy group can be optimized for active site interactions. mdpi.com
Dopamine Transporter (DAT)Neuropsychiatric DisordersThe core scaffold is a known DAT ligand; the 7-methoxy group could offer novel binding interactions. acs.org
Various Cancer Cell LinesOncologyThe azabicycloalkane skeleton has shown antiproliferative activity; methoxy groups are common in potent anticancer agents. rsc.orgnih.gov

Potential in Material Science

Beyond its potential in medicinal chemistry, the unique structural properties of this compound also suggest its utility in the field of material science. The rigid, bicyclic nature of this compound makes it an interesting candidate as a monomer for the synthesis of novel polymers.

Atom-bridged bicyclic monomers, including lactams and ethers with similar bicyclic structures, are known to undergo ring-opening polymerization to produce polymers with monocyclic repeating units within the polymer chain. mdpi.com The resulting polymers often exhibit unique thermal and mechanical properties due to their well-defined stereochemistry. It is conceivable that this compound could be polymerized through a cationic ring-opening mechanism, initiated by the nitrogen atom, to yield novel polyamines with a methoxy-functionalized cyclopentane (B165970) ring in the backbone. Such polymers could have interesting properties for applications in areas like specialty coatings, adhesives, or as components of advanced composite materials.

Furthermore, chiral 2-azabicycloalkane derivatives have been successfully employed as ligands in asymmetric catalysis. dbc.wroc.pl The defined stereochemistry of this compound makes it a potential candidate for development into a chiral ligand for transition metal-catalyzed reactions. The methoxy group could influence the electronic properties of the ligand and, consequently, the stereoselectivity of the catalytic process.

Q & A

Q. What are the common synthetic routes for bicyclic azabicyclo[2.2.1]heptane derivatives, and how can they be optimized for efficiency?

  • Methodological Answer : Synthesis often involves cyclization strategies using chiral starting materials like trans-4-hydroxy-L-proline ( ). Key steps include:
  • Protection : Benzoylation or carbobenzyloxy (Cbz) protection of amino groups under basic conditions (e.g., NaOH, CbzCl) .
  • Cyclization : Intramolecular ether or amide bond formation via TsCl-mediated sulfonation or NaBH₄ reduction .
  • Deprotection : Hydrogenolysis (e.g., 10% Pd/C, H₂) or acidic hydrolysis to remove protecting groups .
    Optimization focuses on reducing reaction steps (e.g., from 7 steps to 5) and improving yields (e.g., 86–100% in ).

Q. How are bicyclic azabicyclo[2.2.1]heptane derivatives characterized for structural confirmation?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR for stereochemical analysis (e.g., coupling constants to confirm bicyclic ring conformation) .
  • Chromatography : RP-HPLC with UV detection to assess purity and resolve enantiomers .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography : Absolute configuration determination, especially for novel derivatives .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of 7-methoxy-2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer :
  • Chiral Pool Synthesis : Use enantiopure starting materials (e.g., trans-4-hydroxy-L-proline) to retain stereochemistry .
  • Stereoselective Cyclization : Control reaction conditions (e.g., low temperature, LiBH₄ reduction) to minimize racemization .
  • Chiral Auxiliaries : Employ temporary directing groups (e.g., DMAP, Et₃N) during key bond-forming steps .
  • Validation : Compare experimental optical rotation with literature values or use chiral HPLC .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for azabicyclo derivatives?

  • Methodological Answer :
  • Analog Design : Introduce substituents (e.g., methyl, phenyl) at specific positions to probe steric/electronic effects .
  • Biological Assays : In vitro testing (e.g., antibacterial activity via MIC assays) to correlate structural changes with potency .
  • Computational Modeling : Molecular docking (e.g., with acetylcholine-binding proteins) to predict binding modes .
  • Conformational Analysis : NMR-based NOE studies or DFT calculations to assess rigidity and bioactive conformers .

Q. How can solubility challenges in pharmacological testing of bicyclic amines be addressed?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts (e.g., using HCl/MeOH) to enhance aqueous solubility .
  • Co-Solvents : Use DMSO or cyclodextrin complexes for in vitro assays .
  • Prodrug Strategies : Derivatize with ester or phosphate groups (e.g., methyl esters) for improved bioavailability .

Q. What advanced analytical techniques resolve stereoisomeric impurities in azabicyclo derivatives?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/IPA mobile phases .
  • Dynamic NMR : Detect diastereomeric splitting in variable-temperature NMR spectra .
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via infrared absorption .

Data Contradictions and Optimization

Q. How do divergent synthetic routes for similar bicyclic amines impact yield and purity?

  • Analysis :
  • reports a 90% yield for benzoylation, while achieves 91% with CbzCl, suggesting reagent choice affects efficiency .
  • LiBH₄ () vs. NaBH₄ () reductions may influence stereochemical outcomes; systematic screening is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.